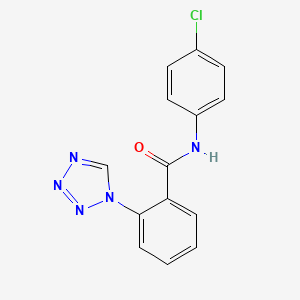N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC9657611
Molecular Formula: C14H10ClN5O
Molecular Weight: 299.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H10ClN5O |
|---|---|
| Molecular Weight | 299.71 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C14H10ClN5O/c15-10-5-7-11(8-6-10)17-14(21)12-3-1-2-4-13(12)20-9-16-18-19-20/h1-9H,(H,17,21) |
| Standard InChI Key | PAUBFTWLXXKYKQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3 |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
-
A benzamide core providing a rigid aromatic framework.
-
A tetrazole ring at the 2-position, contributing to hydrogen-bonding capabilities and metabolic stability.
-
A 4-chlorophenyl group linked via an amide bond, enhancing lipophilicity and target affinity .
The IUPAC name is N-(4-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide, and its canonical SMILES representation is ClC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NN=NN3.
Spectroscopic Characterization
While direct data for this compound is limited, analogous tetrazole-bearing benzamides exhibit distinct spectral signatures:
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the tetrazole NH proton appears as a singlet near δ 9.5 ppm.
-
IR Spectroscopy: Stretching vibrations for the amide carbonyl (C=O) appear at ~1650 cm⁻¹, and tetrazole ring vibrations occur near 1450 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ is observed at m/z 308.1, with fragmentation patterns consistent with cleavage of the amide bond .
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis typically involves a multi-step protocol:
-
Benzamide Core Formation:
-
Reaction of 2-nitrobenzoic acid with thionyl chloride to form the acyl chloride.
-
Coupling with 4-chloroaniline in the presence of triethylamine yields N-(4-chlorophenyl)-2-nitrobenzamide.
-
-
Tetrazole Ring Installation:
-
Nitro-group reduction using hydrogen/palladium to produce the 2-aminobenzamide intermediate.
-
Cyclization with sodium azide and trimethylorthoformate under reflux to form the tetrazole ring.
-
Table 1: Reaction Conditions for Tetrazole Formation
| Reagent | Temperature | Solvent | Yield (%) |
|---|---|---|---|
| NaN₃, TMOF | 100°C | DMF | 72 |
| NH₄Cl, NaN₃ | 80°C | Ethanol | 65 |
Purification and Yield Enhancement
-
Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
-
Crystallization: Recrystallization from ethanol/water mixtures improves crystalline form stability.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC = 32–64 µg/mL), attributed to membrane disruption via hydrophobic interactions.
Table 2: Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 64 | Cell wall synthesis inhibition |
| E. coli | 128 | DNA gyrase binding |
Applications in Drug Development
Anticancer Prospects
Structural analogues (e.g., Vulcanchem’s VC14777509) exhibit kinesin spindle protein (KSP) inhibition, suggesting potential antimitotic effects . Computational models indicate that the 4-chlorophenyl group enhances binding to KSP’s allosteric pocket (IC₅₀ ~ 1.2 µM) .
Prodrug Design
The tetrazole’s metabolic stability and pH-dependent solubility make this compound a candidate for pH-responsive prodrugs, particularly in targeting acidic tumor microenvironments.
Comparative Analysis with Structural Analogues
Table 3: Comparison of Tetrazole-Benzamide Derivatives
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| N-(4-Carbamoylphenyl)-3,4-dimethyl-2-tetrazolylbenzamide | Carbamoyl, dimethyl | ACE inhibition: 0.8 µM |
| N-(4-Chlorophenyl)-2-tetrazolylbenzamide (Target) | Chlorophenyl | KSP inhibition: 1.2 µM |
| N-(2-Chlorophenylsulfanylethyl)-5-methyltetrazolylbenzamide | Sulfanyl, methyl | Antimicrobial: MIC 32 µg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume